6-OXOLITHOCHOLIC ACID
Overview
Description
6-Ketolithocholic acid is a metabolite of lithocholic acid, a secondary bile acid. It is formed from lithocholic acid by the action of cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2 . This compound has a molecular formula of C24H38O4 and a molecular weight of 390.6 g/mol
Mechanism of Action
- It is formed from lithocholic acid through enzymatic conversion by cytochrome P450 (CYP) isoforms, specifically CYP3A1 and CYP3A2 .
- These interactions can lead to changes in bile acid homeostasis, lipid metabolism, and inflammation .
- Downstream effects include altered cholesterol metabolism, regulation of lipid transporters, and modulation of bile acid receptors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is known to interact with several enzymes and proteins involved in bile acid metabolism. It is a substrate for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a crucial role in its oxidoreduction . This interaction is essential for maintaining the balance of bile acids in the liver and other tissues. Additionally, 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol .
Cellular Effects
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid has been shown to influence various cellular processes. It can be absorbed by cells and has been found to inhibit the production of endogenous bile acids . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5), which are involved in regulating bile acid homeostasis and metabolic processes .
Molecular Mechanism
The molecular mechanism of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid involves its interaction with specific biomolecules. It binds to nuclear receptors like FXR and TGR5, leading to the activation or inhibition of target genes involved in bile acid synthesis and metabolism . Additionally, this compound can inhibit enzymes such as 11β-HSD1, affecting the conversion of active and inactive forms of bile acids . These interactions result in changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can accumulate in cells and tissues, leading to sustained effects on bile acid metabolism and cellular processes . Long-term exposure to this compound may result in alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without toxicity.
Metabolic Pathways
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as 11β-HSD1 and nuclear receptors like FXR and TGR5, influencing the conversion and regulation of bile acids . This compound can affect metabolic flux and the levels of various metabolites, contributing to the overall regulation of bile acid homeostasis.
Transport and Distribution
The transport and distribution of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and accumulate in specific tissues, such as the liver . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement within the body.
Subcellular Localization
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can exert its effects on bile acid metabolism and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ketolithocholic acid can be synthesized from lithocholic acid through hydroxylation by hepatic cytochrome P450 enzymes . The reaction involves the introduction of a keto group at the 6th position of the lithocholic acid molecule. The reaction conditions typically include the presence of cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Industrial Production Methods
The industrial production of 6-ketolithocholic acid is not well-documented. it is likely that the process involves the use of biotransformation techniques, where lithocholic acid is converted to 6-ketolithocholic acid using microbial or enzymatic systems. This method is advantageous due to its specificity and efficiency in producing the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Ketolithocholic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced to form lithocholic acid or other reduced derivatives.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized bile acid derivatives.
Reduction: Formation of lithocholic acid and other reduced bile acids.
Substitution: Formation of substituted bile acid derivatives with different functional groups.
Scientific Research Applications
6-Ketolithocholic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acid metabolism.
Biology: Investigated for its role in cellular processes and its effects on cell viability and apoptosis.
Medicine: Studied for its potential therapeutic effects in liver diseases and its role in bile acid metabolism.
Comparison with Similar Compounds
6-Ketolithocholic acid is similar to other bile acids such as lithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it is unique due to the presence of a keto group at the 6th position, which imparts distinct chemical and biological properties .
Similar Compounds
Lithocholic acid: A secondary bile acid from which 6-ketolithocholic acid is derived.
Chenodeoxycholic acid: A primary bile acid involved in the emulsification of fats.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases.
6-Ketolithocholic acid’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946753 | |
Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-61-5 | |
Record name | 6-Ketolithocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5β-Cholanic acid-3α-ol-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-KETOLITHOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?
A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.
Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?
A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.
Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?
A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.
Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?
A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.
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